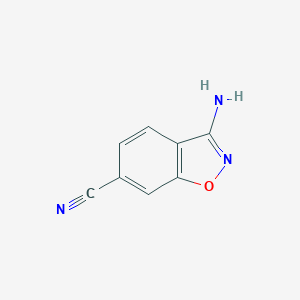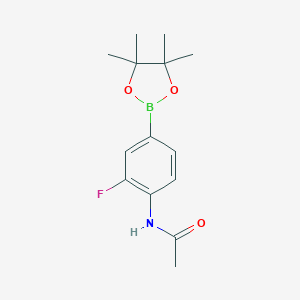
N-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide” is a compound that has been synthesized and studied for its potential applications . It is a colorless to yellow liquid or semi-solid or solid .
Synthesis Analysis
This compound has been synthesized by the Miyaura borylation and sulfonylation reactions . The structure of the compound was identified using FT-IR, 1H NMR, and mass spectroscopy .Molecular Structure Analysis
The crystal structure of the compound has been studied using X-ray diffraction and conformational analysis . The molecular structure has been further calculated by density functional theory (DFT), and the calculated data are consistent with the results of X-ray diffraction .Chemical Reactions Analysis
The compound has been synthesized by the Miyaura borylation and sulfonylation reactions . The structure of the compound was elucidated from FT-IR, 1H NMR, and mass spectra .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 529.3±50.0 °C and a predicted density of 1.22±0.1 g/cm3 at 20 °C and 760 Torr . The pKa of the compound is predicted to be 13.34±0.70 .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
This compound is utilized in the synthesis of boric acid ester intermediates with benzene rings, which are crucial in developing various chemical entities. The synthesis involves a three-step substitution reaction, and the resultant compounds' structures are confirmed through techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Furthermore, density functional theory (DFT) calculations are performed to confirm these structures, indicating the compound's utility in facilitating the understanding and development of new materials with specific physicochemical properties (Huang et al., 2021).
Chemical Sensing
Research has explored the use of boron ester or acid derivatives, including this compound, for detecting hydrogen peroxide vapor, a significant component in peroxide-based explosives. By introducing specific functional groups, the compound shows enhanced reactivity towards H2O2, demonstrating its potential in developing sensitive and fast-responding chemical sensors for safety and security applications (Fu et al., 2016).
Fluorescence Probes
The compound is investigated for its role in creating boronate ester fluorescence probes for detecting hydrogen peroxide (H2O2). These probes exhibit an "Off–On" fluorescence response towards H2O2, highlighting its application in developing diagnostic tools and sensors for biomedical research and environmental monitoring (Lampard et al., 2018).
Electronic Materials
Studies on the polymerization initiated by boron-containing compounds, including this one, lead to the creation of heterodisubstituted polyfluorenes. These materials exhibit bright fluorescence emissions and can be tuned for specific wavelengths, showing promise in developing advanced optical materials and devices with applications in displays, lighting, and photovoltaics (Fischer et al., 2013).
Boron-Based Anion Acceptors
The compound's derivatives have been examined as electrolyte additives for fluoride shuttle batteries, showcasing its potential in enhancing the performance of energy storage devices. This research opens avenues for the development of more efficient and durable battery technologies, crucial for renewable energy applications (Kucuk & Abe, 2020).
Zukünftige Richtungen
The compound is an important raw material in the synthesis of diaryl derivatives acting as FLAP regulators . FLAP (5-lipoxygenase-activating protein) is a protein widely distributed within the central nervous system, whose function is to regulate the activation of the 5-lipoxygenase enzyme . Therefore, this compound could have potential applications in the development of new drugs or therapies.
Eigenschaften
IUPAC Name |
N-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BFNO3/c1-9(18)17-12-7-6-10(8-11(12)16)15-19-13(2,3)14(4,5)20-15/h6-8H,1-5H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMXRFQDZUWQLO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BFNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40620180 |
Source


|
| Record name | N-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40620180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide | |
CAS RN |
269410-27-7 |
Source


|
| Record name | N-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40620180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

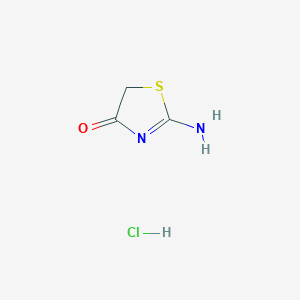
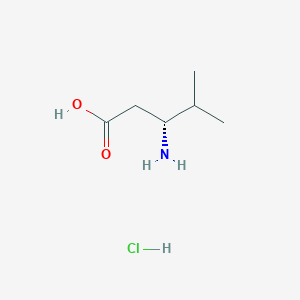
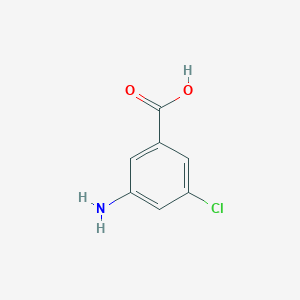
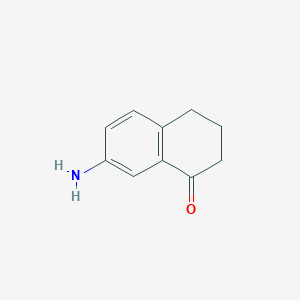
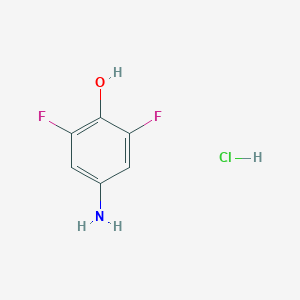
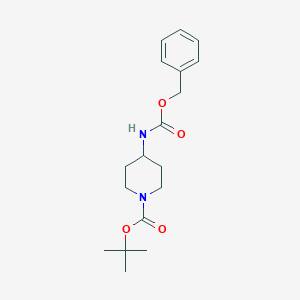
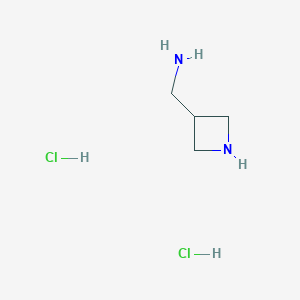
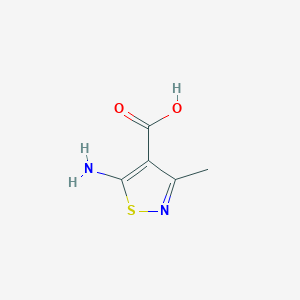
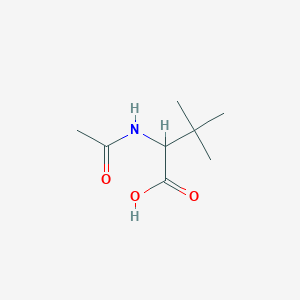
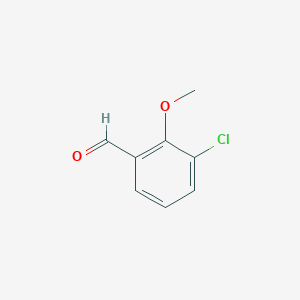
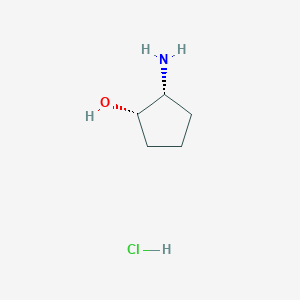
![9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B112329.png)
